molecular formula C11H8ClFN2 B3356505 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine CAS No. 669770-60-9

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Cat. No.: B3356505
CAS No.: 669770-60-9
M. Wt: 222.64 g/mol
InChI Key: WZEKOPJYIHWNCT-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group at the third position and a 2-fluoro-4-methyl-phenyl group at the sixth position of the pyridazine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include 3-chloropyridazine and 2-fluoro-4-methyl-benzene.

    Coupling Reaction: The key step involves a coupling reaction between 3-chloropyridazine and 2-fluoro-4-methyl-benzene. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under appropriate conditions.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures (around 100-120°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxidized products.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit the growth of various tumor cells, including those in the breast, lung, and prostate. The mechanism of action often involves targeting specific pathways associated with cancer cell proliferation and survival .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with biological targets, leading to microbiocidal activity against bacteria and fungi. Such properties make it a candidate for developing new antibiotics or antifungal treatments .

Drug Development

Due to its unique structural features, this compound serves as a lead compound in drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications. The compound's binding affinity to various biological targets is a key area of investigation.

Fungicidal Activity

This pyridazine derivative has been identified as an effective fungicide, capable of protecting crops from fungal infections. Research has demonstrated its efficacy in controlling phytopathogenic microorganisms, making it valuable for agricultural practices aimed at improving plant health and yield .

Plant Growth Regulation

In addition to its fungicidal properties, this compound has been recognized for its potential as a plant growth regulator (PGR). It can enhance plant health by promoting growth and resistance to stressors, thereby supporting agricultural productivity .

Anticancer Research

In a study focusing on the anticancer effects of pyridazine derivatives, researchers found that this compound exhibited potent activity against breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell cycle progression, suggesting a promising avenue for further investigation in cancer therapeutics.

Agricultural Efficacy

A field trial evaluating the fungicidal efficacy of this compound demonstrated significant reductions in fungal infections on crops treated with formulations containing this compound. The results indicated improved crop yields and reduced reliance on conventional fungicides, supporting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(2-fluoro-phenyl)-pyridazine: Similar structure but lacks the methyl group.

    3-Chloro-6-(4-methyl-phenyl)-pyridazine: Similar structure but lacks the fluoro group.

    3-Chloro-6-(2,4-dimethyl-phenyl)-pyridazine: Similar structure but has an additional methyl group.

Uniqueness

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is unique due to the specific combination of the chloro, fluoro, and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClFN2C_{11}H_{9}ClFN_2 with a molecular weight of approximately 220.64 g/mol. The compound features a pyridazine core substituted with a chlorine atom at the 3-position and a 2-fluoro-4-methylphenyl group at the 6-position, which may contribute to its unique biological properties .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Nucleophilic Substitution : Utilizing chlorinated pyridazines and fluorinated aromatic compounds.
  • Cyclization Reactions : Involving the formation of pyridazine rings through condensation reactions.

These methods allow for the efficient production of the compound while maintaining high purity levels .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antitumor Activity

The compound has shown promising results as an antitumor agent. In vitro studies demonstrated that it inhibits tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in a study on human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its antitumor effects includes:

  • Inhibition of Protein Kinases : It selectively inhibits certain kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, contributing to its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Substituent PositionSubstituent TypeBiological Activity
3ChlorineEnhances potency against tumor cells
6Fluorinated PhenylIncreases binding affinity to target proteins

Modifications at these positions can significantly alter the compound's efficacy and selectivity .

Case Studies

  • In Vitro Evaluation : A study evaluated the compound's effect on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with notable induction of apoptosis markers.
  • Animal Models : In vivo studies using mouse models of cancer demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups .

Properties

IUPAC Name

3-chloro-6-(2-fluoro-4-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-2-3-8(9(13)6-7)10-4-5-11(12)15-14-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEKOPJYIHWNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470266
Record name 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669770-60-9
Record name 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,6-dichloropyridazine (2.0 g, 13.42 mmole) in 1,4-dioxane (20 ml) are added Pd2(dba)3 (0.21 g, 0.2 mmole), P(tBu)3 (0.122 g, 0.6 mmole) in 1,4-dioxane (1 ml), KF (2.57 g, 44.3 mmole) and 2-fluoro-4-methylbenzeneboronic acid (step 31.1, 2.68 g, 17.45 mmole). The resulting mixture is heated at 120° C. for 48 h. The reaction mixture is filtered through celite and washed pad with EtOAc. The filtrate is washed with H2O, dried over MgSO4 (anhydrous) and evaporated under reduced pressure to give a brown solid, which is purified by chromatography, affording the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.